molecular formula C13H18N2O3 B11809359 (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

(R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate

Cat. No.: B11809359
M. Wt: 250.29 g/mol
InChI Key: PHVGNIVBGOBZCV-GFCCVEGCSA-N
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Description

®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of morpholine, a six-membered heterocyclic compound containing both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate typically involves the reaction of benzyl chloroformate with ®-3-(aminomethyl)morpholine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of ®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-3-(aminomethyl)morpholine-4-carboxylate
  • Benzyl ®-3-(aminomethyl)morpholine-4-carboxylate hydrochloride

Uniqueness

®-Benzyl 3-(aminomethyl)morpholine-4-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl (3R)-3-(aminomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H18N2O3/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1

InChI Key

PHVGNIVBGOBZCV-GFCCVEGCSA-N

Isomeric SMILES

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)CN

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)CN

Origin of Product

United States

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